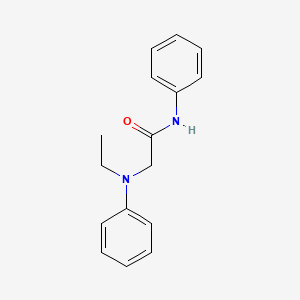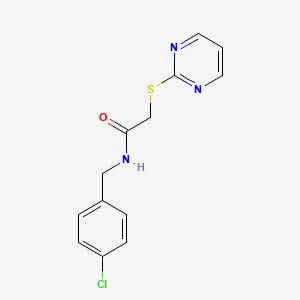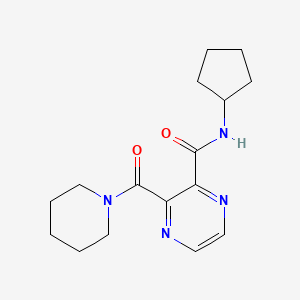
N~2~-ethyl-N~1~,N~2~-diphenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-ethyl-N~1~,N~2~-diphenylglycinamide, also known as 'DPGA', is a synthetic compound that belongs to the class of glycine transporter inhibitors. It was first synthesized in 2005 and has gained significant attention from the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
DPGA inhibits glycine transporters by binding to their substrate-binding site. This leads to a decrease in glycine reuptake and an increase in glycine concentration in the synaptic cleft. The increased glycine concentration enhances the activation of NMDA receptors, leading to an increase in synaptic plasticity.
Biochemical and Physiological Effects:
DPGA has been shown to enhance synaptic plasticity, which is essential for learning and memory. It has also been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. Additionally, DPGA has been shown to have neuroprotective effects against various neurotoxic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of DPGA is its ability to enhance synaptic plasticity, which is essential for studying various physiological processes, including learning and memory. However, DPGA has some limitations, including its relatively low potency and selectivity. Additionally, DPGA can be toxic in high doses, making it challenging to use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on DPGA. One area of interest is the development of more potent and selective glycine transporter inhibitors. Another area of interest is the use of DPGA in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the exact mechanism of action of DPGA and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of DPGA involves the reaction of N-ethyl-N-phenylglycine with benzophenone, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the intermediate with hydrochloric acid.
Aplicaciones Científicas De Investigación
DPGA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. This leads to an increase in glycine concentration in the synaptic cleft, thereby enhancing the activation of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning, memory, and synaptic plasticity.
Propiedades
IUPAC Name |
2-(N-ethylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-18(15-11-7-4-8-12-15)13-16(19)17-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHILWVICIGBBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-ethylanilino)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)

![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)

![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5120034.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)
![N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)
![2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5120104.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120108.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)
